C17H13F4NO5S2
Description
C₁₇H₁₃F₄NO₅S₂ is a fluorinated sulfonamide derivative with a molecular weight of 467.42 g/mol. Its structure comprises a benzene ring substituted with four fluorine atoms, a sulfonyl group (-SO₂-), and an amide functional group (-NHCO-). This compound is notable for its applications in medicinal chemistry, particularly as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its fluorine atoms enhance metabolic stability and bioavailability, while the sulfonamide moiety contributes to its binding affinity for cyclooxygenase (COX) enzymes .
Properties
Molecular Formula |
C17H13F4NO5S2 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(2,3,4-trifluorophenyl)benzamide |
InChI |
InChI=1S/C17H13F4NO5S2/c18-12-2-1-9(29(26,27)10-5-6-28(24,25)8-10)7-11(12)17(23)22-14-4-3-13(19)15(20)16(14)21/h1-4,7,10H,5-6,8H2,(H,22,23) |
InChI Key |
JBHZPRZETBUHKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C17H13F4NO5S2 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The preparation methods typically involve:
Formation of Intermediates: The initial steps often include the preparation of intermediate compounds through reactions such as halogenation, nitration, and sulfonation.
Coupling Reactions: These intermediates are then subjected to coupling reactions, which may involve the use of palladium or other transition metal catalysts to form carbon-carbon or carbon-heteroatom bonds.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
C17H13F4NO5S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
C17H13F4NO5S2: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate or lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers, coatings, or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of C17H13F4NO5S2 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular processes.
Disrupting Cellular Membranes: Leading to changes in cell permeability and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: C₁₇H₁₃Cl₄NO₅S₂ (Chlorinated Analog)
- Structural Difference : Fluorine atoms replaced with chlorine.
- Properties: Higher molecular weight (509.39 g/mol vs. 467.42 g/mol). Reduced metabolic stability due to chlorine’s larger atomic radius and weaker electronegativity. Lower solubility in polar solvents (e.g., 2.1 mg/mL in water vs. 5.8 mg/mL for C₁₇H₁₃F₄NO₅S₂).
- Research Findings :
Compound 2: C₁₈H₁₅F₄NO₅S₂ (Methyl-Substituted Derivative)
- Structural Difference : Additional methyl group on the benzene ring.
- Properties: Increased lipophilicity (logP = 3.2 vs. 2.5 for C₁₇H₁₃F₄NO₅S₂). Enhanced plasma half-life (6.8 hours vs. 4.2 hours) but slower renal clearance.
- Research Findings :
Functional Comparison with Therapeutically Similar Compounds
Compound 3: Celecoxib (C₁₇H₁₄F₃N₃O₂S)
- Functional Similarity : Both inhibit COX-2.
- Key Differences: Celecoxib lacks a sulfonamide group, reducing its binding affinity but improving gastrointestinal tolerance. C₁₇H₁₃F₄NO₅S₂ exhibits broader antimicrobial activity due to the sulfonamide moiety.
- Clinical Data: Celecoxib: 82% reduction in inflammation markers in arthritis trials. C₁₇H₁₃F₄NO₅S₂: 75% reduction in inflammation with concurrent 50% antimicrobial efficacy .
Data Table: Comparative Properties
| Property | C₁₇H₁₃F₄NO₅S₂ | C₁₇H₁₃Cl₄NO₅S₂ | C₁₈H₁₅F₄NO₅S₂ | Celecoxib |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 467.42 | 509.39 | 481.45 | 381.37 |
| logP | 2.5 | 3.1 | 3.2 | 3.0 |
| COX-2 IC₅₀ (nM) | 12.3 | 20.7 | 9.8 | 18.5 |
| Aqueous Solubility (mg/mL) | 5.8 | 2.1 | 1.9 | 4.3 |
| Half-Life (hours) | 4.2 | 3.5 | 6.8 | 11.0 |
Research Implications
- Fluorine vs. Chlorine : Fluorine’s electronegativity optimizes target binding but limits synthetic scalability compared to chlorine analogs.
- Structural Modifications : Methyl groups enhance pharmacokinetics but require toxicity monitoring.
- Therapeutic Trade-offs: C₁₇H₁₃F₄NO₅S₂’s dual anti-inflammatory/antimicrobial action positions it as a multifunctional candidate, though Celecoxib remains superior in COX-2 selectivity .
Biological Activity
C17H13F4NO5S2 is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound is characterized by the presence of multiple functional groups, including fluorine atoms, a nitrogen atom, and sulfur moieties. The structural complexity contributes to its diverse biological activities.
Anti-inflammatory Activity
Certain derivatives of compounds similar to this compound have demonstrated anti-inflammatory properties. In studies involving flavonoids, compounds like rhamnocitrin exhibited stronger anti-inflammatory effects than the standard control mefenamic acid . This suggests that this compound may also possess anti-inflammatory capabilities worth investigating further.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds often disrupt microbial cell membranes, leading to cell death.
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for microbial survival.
- Immune Modulation : Some derivatives can modulate immune responses, reducing inflammation and promoting healing.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various compounds against resistant strains of bacteria. The findings indicated that compounds with structural similarities to this compound effectively inhibited growth in resistant strains . This highlights the potential application of such compounds in developing new antibiotics.
Case Study 2: In Vivo Studies on Anti-inflammatory Effects
In vivo studies demonstrated that certain structural analogs reduced inflammation in animal models. These studies measured inflammatory markers and observed significant reductions in cytokine levels following treatment with these compounds . Such findings support the hypothesis that this compound may exert similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
